molecular formula C8H2Cl4S2 B14626219 3,3'-Bithiophene, 2,2',5,5'-tetrachloro- CAS No. 57308-99-3

3,3'-Bithiophene, 2,2',5,5'-tetrachloro-

Cat. No.: B14626219
CAS No.: 57308-99-3
M. Wt: 304.0 g/mol
InChI Key: OFZKNVGMXFNOBJ-UHFFFAOYSA-N
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Description

3,3’-Bithiophene, 2,2’,5,5’-tetrachloro- is a chlorinated derivative of bithiophene, a compound consisting of two thiophene rings Thiophenes are sulfur-containing heterocycles that are widely studied for their electronic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Bithiophene, 2,2’,5,5’-tetrachloro- typically involves the chlorination of 3,3’-Bithiophene. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

Industrial production of 3,3’-Bithiophene, 2,2’,5,5’-tetrachloro- may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3,3’-Bithiophene, 2,2’,5,5’-tetrachloro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Less chlorinated bithiophene derivatives.

    Substitution: Various substituted bithiophenes depending on the nucleophile used.

Scientific Research Applications

3,3’-Bithiophene, 2,2’,5,5’-tetrachloro- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of organic electronic materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 3,3’-Bithiophene, 2,2’,5,5’-tetrachloro- involves its interaction with various molecular targets and pathways. The compound’s chlorinated structure allows it to participate in electron transfer processes, making it a potential candidate for use in electronic devices. In biological systems, its mechanism may involve the inhibition of specific enzymes or interaction with cellular membranes, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    3,3’-Bithiophene, 2,2’,5,5’-tetrabromo-: A brominated analogue with similar electronic properties but different reactivity due to the presence of bromine atoms.

    3,3’-Bithiophene, 2,2’,5,5’-tetrafluoro-: A fluorinated derivative with unique properties such as increased stability and different electronic characteristics.

Uniqueness

3,3’-Bithiophene, 2,2’,5,5’-tetrachloro- is unique due to its specific chlorination pattern, which imparts distinct reactivity and properties. The presence of chlorine atoms enhances its potential for various chemical transformations and applications in different fields, making it a valuable compound for research and industrial use.

Properties

CAS No.

57308-99-3

Molecular Formula

C8H2Cl4S2

Molecular Weight

304.0 g/mol

IUPAC Name

2,5-dichloro-3-(2,5-dichlorothiophen-3-yl)thiophene

InChI

InChI=1S/C8H2Cl4S2/c9-5-1-3(7(11)13-5)4-2-6(10)14-8(4)12/h1-2H

InChI Key

OFZKNVGMXFNOBJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1C2=C(SC(=C2)Cl)Cl)Cl)Cl

Origin of Product

United States

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